molecular formula C78H140N11O34P B12418328 Cemdisiran CAS No. 1639264-46-2

Cemdisiran

Cat. No.: B12418328
CAS No.: 1639264-46-2
M. Wt: 1807.0 g/mol
InChI Key: LQRNAUZEMLGYOX-LZVIIAQDSA-N
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Description

Cemdisiran is a subcutaneously administered, investigational RNA interference (RNAi) therapeutic. It targets the C5 component of the complement pathway and is being developed for the treatment of complement-mediated diseases. This compound has demonstrated rapid and robust C5 suppression and an acceptable safety profile in healthy subjects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cemdisiran is synthesized using RNA interference technology, where small interfering RNA (siRNA) molecules are designed to silence specific messenger RNA (mRNA) targets. The siRNA is conjugated to N-acetylgalactosamine (GalNAc) to enhance delivery to hepatocytes. The synthesis involves the following steps:

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis of the siRNA, followed by conjugation to GalNAc. The process includes stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure safety and consistency .

Chemical Reactions Analysis

Types of Reactions

Cemdisiran undergoes several chemical reactions during its synthesis and in vivo activity:

Common Reagents and Conditions

Major Products

The major product of these reactions is the GalNAc-conjugated siRNA, which is the active therapeutic agent .

Scientific Research Applications

Cemdisiran has several scientific research applications, particularly in the fields of medicine and biology:

Mechanism of Action

Cemdisiran exerts its effects by silencing the mRNA encoding the C5 protein, a key component of the complement pathway. The mechanism involves:

Properties

CAS No.

1639264-46-2

Molecular Formula

C78H140N11O34P

Molecular Weight

1807.0 g/mol

IUPAC Name

[(2S,4R)-1-[12-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-12-oxododecanoyl]-4-hydroxypyrrolidin-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C78H140N11O34P/c1-50(93)85-66-72(108)69(105)55(43-90)121-75(66)117-35-15-12-21-58(97)79-29-18-32-82-61(100)26-38-114-47-78(88-64(103)24-10-8-6-4-5-7-9-11-25-65(104)89-42-54(96)41-53(89)46-120-124(111,112)113,48-115-39-27-62(101)83-33-19-30-80-59(98)22-13-16-36-118-76-67(86-51(2)94)73(109)70(106)56(44-91)122-76)49-116-40-28-63(102)84-34-20-31-81-60(99)23-14-17-37-119-77-68(87-52(3)95)74(110)71(107)57(45-92)123-77/h53-57,66-77,90-92,96,105-110H,4-49H2,1-3H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)(H2,111,112,113)/t53-,54+,55+,56+,57+,66+,67+,68+,69-,70-,71-,72+,73+,74+,75+,76+,77+/m0/s1

InChI Key

LQRNAUZEMLGYOX-LZVIIAQDSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4C[C@@H](C[C@H]4COP(=O)(O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4CC(CC4COP(=O)(O)O)O)CO)O)O

Origin of Product

United States

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